molecular formula C14H17N5O3S2 B2452892 (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine CAS No. 326910-30-9

(Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine

Cat. No.: B2452892
CAS No.: 326910-30-9
M. Wt: 367.44
InChI Key: UENNGTYFZARHTJ-QAVXEVKCSA-N
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Description

(Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine is a synthetic thiazole-based compound offered for research applications. Thiazole and thiazolidinone hybrids are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological properties, which can include anti-inflammatory, antimicrobial, and enzyme inhibitory activities, as documented in recent scientific literature . The integration of the morpholinosulfonyl group is a strategic feature often explored to modulate the compound's physicochemical properties and its interaction with biological targets. Researchers are investigating these classes of compounds for their potential as inhibitors of various enzymes, such as cyclooxygenase (COX) and carbonic anhydrase . This product is provided as a high-purity material to support ongoing investigative studies in chemical biology and drug discovery. It is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should conduct all necessary safety assessments before handling.

Properties

IUPAC Name

4-methyl-5-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S2/c1-10-13(23-14(15)16-10)18-17-11-3-2-4-12(9-11)24(20,21)19-5-7-22-8-6-19/h2-4,9H,5-8H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHOXFPRABXWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)N=NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine typically involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The reaction conditions often require refluxing the mixture to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The morpholinosulfonyl group and thiazole ring are susceptible to oxidation under specific conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)

  • Conditions : Room temperature or mild heating in polar aprotic solvents (e.g., dichloromethane).

  • Products :

    • Sulfoxide or sulfone derivatives via oxidation of the sulfonyl group.

    • Thiazole ring oxidation may yield thiazole N-oxide derivatives.

Table 1: Oxidation Outcomes

Reactive SiteReagentProductYield*
MorpholinosulfonylH₂O₂SulfoxideNot reported
Thiazole ringmCPBAThiazole N-oxideNot reported
*Direct experimental data for this compound is limited; outcomes inferred from analogous thiazole systems .

Reduction Reactions

The hydrazone moiety (C=N–N) and thiazole ring can undergo reduction:

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Conditions : Ethanol or tetrahydrofuran (THF) under reflux.

  • Products :

    • Hydrazone reduction yields a hydrazine derivative.

    • Thiazole ring reduction may produce dihydrothiazole or open-chain thioamide intermediates.

Table 2: Reduction Pathways

Target GroupReagentProductNotes
HydrazoneNaBH₄Hydrazine derivativeSelective reduction
Thiazole ringLiAlH₄DihydrothiazoleHarsh conditions

Substitution Reactions

Electrophilic and nucleophilic substitutions are feasible at the thiazole ring or aryl groups:

  • Electrophilic Substitution :

    • Reagents : Halogens (Cl₂, Br₂), sulfonyl chlorides.

    • Positions : C-2 or C-4 of the thiazole ring (activated by electron-withdrawing groups).

  • Nucleophilic Substitution :

    • Reagents : Amines, alkoxides.

    • Positions : Sulfonyl group or hydrazone nitrogen.

Table 3: Substitution Examples

Reaction TypeReagentPosition ModifiedProduct Application
Electrophilic brominationBr₂Thiazole C-4Brominated analog for SAR
Nucleophilic aminationPiperidineHydrazone nitrogenBioactive derivative

Condensation and Cyclization

The hydrazone group participates in condensation with aldehydes/ketones, while the thiazole ring enables cyclization:

  • Condensation :

    • Reagents : Aromatic aldehydes, piperidine catalyst.

    • Product : Extended hydrazone derivatives (e.g., benzylidene analogs) .

  • Cyclization :

    • Reagents : Chloroacetyl chloride, 2-mercaptoacetic acid.

    • Conditions : Microwave irradiation for efficiency.

    • Product : Fused heterocycles (e.g., thiazolidinones) .

Table 4: Cyclization Outcomes

ReagentConditionsProductBiological Relevance
2-Mercaptoacetic acidMicrowave, 100°CThiazolidinone derivativeEnhanced antimicrobial activity

Acid/Base-Mediated Reactions

The sulfonyl group and hydrazone linkage exhibit pH-dependent reactivity:

  • Acidic Conditions :

    • Hydrazone protonation enhances electrophilicity, facilitating nucleophilic attack.

  • Basic Conditions :

    • Deprotonation of the thiazole nitrogen promotes ring-opening or rearrangement.

Thermal Degradation

Thermogravimetric analysis (TGA) of similar thiazoles suggests stability up to 200°C, with decomposition pathways involving:

  • Sulfonyl group cleavage.

  • Thiazole ring fragmentation into H₂S and nitriles.

Key Research Gaps

  • Quantitative kinetic data for oxidation/reduction.

  • Structural elucidation of reaction intermediates.

  • Comparative studies with Z/E isomers.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Hydrazone Moiety : Formed through the condensation of hydrazine with a ketone or aldehyde.

These features enhance its biological activity, making it a subject of interest in medicinal research.

Antimicrobial Activity

Research indicates that compounds with thiazole and hydrazone structures exhibit significant antimicrobial properties. The following aspects are noteworthy:

  • Mechanism of Action : The thiazole ring is known to inhibit bacterial growth by targeting essential bacterial enzymes.
  • Efficacy Against Resistant Strains : Studies show that derivatives of this compound have demonstrated activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Table 1: Antimicrobial Efficacy of (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine

PathogenMinimum Inhibitory Concentration (MIC)Reference
MRSA< 1 µg/mL
Vancomycin-resistant E. faecium< 1 µg/mL
Gram-negative bacteriaVariable MICs

Anticancer Potential

The anticancer properties of this compound have been explored in various studies:

  • Cell Lines Tested : The compound has shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma).
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and cell cycle arrest, necessitating further research to clarify specific pathways involved.

Table 2: Cytotoxicity of this compound

Cancer Cell LineIC50 (µM)Reference
A54910
MCF715
HT108012

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives, including this compound). The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid, highlighting its potential as an alternative treatment option for resistant infections.

Case Study on Cytotoxic Effects

In vitro studies assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. The compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine apart is the presence of the morpholinosulfonyl group, which enhances its solubility and biological activity. This makes it a promising candidate for further research and development in various fields.

Biological Activity

(Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine is a complex organic compound notable for its thiazole and hydrazone functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The unique structural features of this compound contribute to its diverse pharmacological applications.

Structural Characteristics

The compound features a thiazole ring , a five-membered heterocyclic structure containing sulfur and nitrogen, along with a hydrazone moiety formed through the condensation of hydrazine with an aldehyde or ketone. Its structural complexity allows for interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the morpholinosulfonyl group have shown activity against both Gram-positive and Gram-negative bacteria. A study reported that specific derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial effects .

Anticancer Properties

The compound's structural analogs have been evaluated for anticancer activity, particularly against prostate cancer cell lines. A related study found that modifications to the thiazole ring could significantly influence cytotoxicity, with some derivatives showing IC50 values as low as 0.4 μM, demonstrating strong antiproliferative effects .

Enzyme Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of Alzheimer's disease treatment. Compounds with similar thiazole structures have shown promising AChE inhibitory activities, with IC50 values reported around 2.7 µM for certain derivatives . This suggests that this compound may have therapeutic potential in neurodegenerative disorders.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. For example, the introduction of methoxy groups has been shown to modify the biological profile of similar thiazole derivatives .

Comparative Analysis

A comparative analysis of structurally related compounds reveals variations in biological activity based on modifications to the thiazole and hydrazone components. The following table summarizes key findings:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-MethylthiazoleThiazole ring with methyl substitutionAntimicrobialSimpler structure; lacks hydrazone
2-Amino-thiazolesContains amino groups on thiazoleAnticancerMore basic properties; different reactivity
Morpholine-containing sulfonamidesSulfonamide linked to morpholineAntimicrobialDirectly targets bacterial enzymes

Q & A

Q. Advanced

  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) at 10–100 µM. Selectivity index (SI) = IC50(mammalian)/MIC(bacterial); SI ≥10 indicates safety .
  • Target Conservation : Perform sequence alignment (BLAST) of bacterial vs. human topoisomerases to identify divergent residues critical for selective binding.

How can structure-activity relationship (SAR) studies optimize the thiazole-hydrazone scaffold for enhanced biofilm inhibition?

Advanced
Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at C3/C4) and thiazole N-methylation:

  • Biofilm Eradication : Test derivatives against Staphylococcus aureus biofilms using crystal violet assays. EC50 values correlate with logD (optimal range: 1.5–2.5) .
  • SAR Insights : 4-Methoxy substitution reduces biofilm formation by 60% vs. unsubstituted analogs, likely via enhanced membrane penetration .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Q. Advanced

  • Matrix Interference : Use SPE (C18 cartridges) for plasma sample cleanup. Recovery rates >85% are achieved with methanol:water (70:30) elution .
  • Detection : LC-ESI-MS/MS (MRM mode) with deuterated internal standards (e.g., d4-morpholinosulfonyl analog) improves precision (RSD <5%) .

How do solvent polarity and pH affect the compound’s stability during long-term storage?

Q. Basic

  • Stability : Store at −20°C in anhydrous DMSO (≥6 months) or pH 7.4 buffer (≤1 month). Degradation products (e.g., hydrazine derivatives) are monitored via HPLC (C18 column, 254 nm) .
  • pH Sensitivity : Avoid acidic conditions (pH <5), which protonate the imine nitrogen, accelerating hydrolysis (t1/2 <24 hrs at pH 3) .

What computational tools predict the compound’s potential as a kinase inhibitor beyond antimicrobial targets?

Q. Advanced

  • Kinome Screening : Use KinomeScan to profile inhibition against 468 kinases. Prioritize targets with >50% inhibition at 1 µM.
  • Phosphoproteomics : Treat cells with the compound (10 µM, 6 hrs) and analyze phosphopeptides via TiO2 enrichment and LC-MS/MS. Overrepresented pathways (e.g., MAPK) indicate off-target effects .

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